molecular formula C12H17Cl2NO2 B13571035 4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride

4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride

Cat. No.: B13571035
M. Wt: 278.17 g/mol
InChI Key: NZRQUZRFPOBDJR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 4-Chloro-2-methoxyphenyl Group: The piperidine ring is then subjected to a substitution reaction with 4-chloro-2-methoxyphenyl halide under basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through a hydroxylation reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-one.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2-methoxyphenyl)piperidin-4-olhydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chloro group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H16ClNO2.ClH/c1-16-11-8-9(13)2-3-10(11)12(15)4-6-14-7-5-12;/h2-3,8,14-15H,4-7H2,1H3;1H

InChI Key

NZRQUZRFPOBDJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2(CCNCC2)O.Cl

Origin of Product

United States

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